3-(2-Chloroethyl)phenol

Catalog No.
S13337234
CAS No.
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloroethyl)phenol

Product Name

3-(2-Chloroethyl)phenol

IUPAC Name

3-(2-chloroethyl)phenol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2

InChI Key

GRXBETHKDHEATN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCl

3-(2-Chloroethyl)phenol, with the chemical formula C8_8H9_9ClO, is an organic compound characterized by a phenolic structure with a chloroethyl substituent. This compound features a chlorine atom attached to a two-carbon ethyl group, which is further bonded to a phenolic ring. The presence of the chloroethyl group enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives, which may exhibit different biological activities or chemical properties .
  • Reduction: Reduction reactions can also occur, leading to the formation of alcohols or other reduced derivatives .
  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 3-(2-Chloroethyl)phenol possesses notable biological activities. Its structural similarity to other phenolic compounds suggests potential antioxidant properties. Additionally, compounds with chloroethyl groups are often studied for their cytotoxic effects against certain cancer cell lines. The specific biological mechanisms and efficacy of 3-(2-Chloroethyl)phenol require further investigation but indicate promise in medicinal chemistry .

Several methods can be employed to synthesize 3-(2-Chloroethyl)phenol:

  • Direct Chlorination: Starting from phenol, chlorination with 2-chloroethyl chloride in the presence of a base can yield 3-(2-Chloroethyl)phenol.
  • Nucleophilic Substitution: Reacting phenol with 2-chloroethylamine under appropriate conditions can also lead to the formation of this compound.
  • Condensation Reactions: The compound may be synthesized through condensation reactions involving phenolic compounds and chloroethyl derivatives .

3-(2-Chloroethyl)phenol has several applications, particularly in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
  • Agrochemicals: Due to its biological activity, it may be utilized in developing pesticides or herbicides.
  • Chemical Research: Its reactive nature makes it valuable for exploring new synthetic pathways and developing novel compounds .

Interaction studies involving 3-(2-Chloroethyl)phenol focus on its reactivity with biological molecules and its potential effects on cellular systems. These studies often assess:

  • Binding Affinity: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Toxicological Effects: Investigating the cytotoxicity of 3-(2-Chloroethyl)phenol on various cell lines, particularly in cancer research contexts.
  • Mechanistic Studies: Understanding how this compound influences biochemical pathways within cells .

3-(2-Chloroethyl)phenol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
2-ChlorophenolC6_6H5_5ClOSimple chlorinated phenol; widely used as a disinfectant.
3-ChlorophenolC6_6H5_5ClOSimilar structure; used in dye manufacturing and as an antiseptic.
4-(Chloromethyl)phenolC8_8H9_9ClOContains a chloromethyl group; used in organic synthesis.
2-(Chloroethyl)phenolC8_8H9_9ClOSimilar substituent; studied for similar biological activities.

Uniqueness of 3-(2-Chloroethyl)phenol

What sets 3-(2-Chloroethyl)phenol apart from these similar compounds is its unique combination of the chloroethyl group and the phenolic structure, which potentially enhances its reactivity and biological activity compared to other chlorinated phenols. Its specific applications in pharmaceuticals and agrochemicals further highlight its significance in chemical research and development.

3-(2-Chloroethyl)phenol belongs to the class of chloroethylphenols, which are aromatic compounds featuring a phenol group and a chloroethyl substituent. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2-chloroethyl)phenol, indicating the chloroethyl group (-CH₂CH₂Cl) is attached to the phenolic ring at the third carbon position. Its molecular formula is C₈H₉ClO, with a molar mass of 156.61 g/mol. While the exact CAS registry number for the meta isomer is not explicitly listed in the provided sources, the ortho isomer, 2-(2-chloroethyl)phenol, is documented under CAS 113962-85-9. Structural analogs, such as 4-[bis(2-chloroethyl)amino]phenol (CAS 71000), highlight the prevalence of chloroethyl groups in bioactive molecules.

Historical Context and Discovery

Chloroethylphenols emerged as intermediates in the mid-20th century during studies on alkylating agents for cancer therapy. For instance, nitrogen mustard derivatives containing chloroethyl groups, such as chlorambucil, demonstrated antitumor activity by cross-linking DNA. Although 3-(2-Chloroethyl)phenol itself has not been a focal point of historical research, its structural relatives have been synthesized for applications in medicinal chemistry. The development of 2-chloroethyl isocyanate-based reactions in the 2010s further enabled the efficient production of chloroethyl-substituted aromatic compounds.

Structural Isomerism in Chloroethylphenol Derivatives

The position of the chloroethyl group on the phenolic ring significantly influences physicochemical properties. For example:

  • 2-(2-Chloroethyl)phenol (ortho isomer): Exhibits intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom, potentially lowering its solubility in polar solvents.
  • 4-(2-Chloroethyl)phenol (para isomer): The symmetrical substitution pattern may enhance crystalline stability compared to meta and ortho isomers.

The meta isomer, 3-(2-Chloroethyl)phenol, lacks such steric or electronic interactions, which could result in distinct reactivity patterns. This isomerism underscores the importance of regiochemistry in designing functional materials.

Molecular Architecture and Conformational Analysis

3-(2-Chloroethyl)phenol exhibits a distinctive molecular architecture characterized by a phenolic benzene ring with a two-carbon chlorinated alkyl substituent positioned at the meta position relative to the hydroxyl group [1] [2]. The compound possesses the molecular formula C₈H₉ClO with a molecular weight of 156.61 grams per mole [1]. The canonical SMILES representation C1=CC(=CC(=C1)O)CCCl accurately describes its structural connectivity [2].

The molecular geometry of 3-(2-Chloroethyl)phenol features two primary rotatable bonds within the chloroethyl side chain, specifically the carbon-carbon bond connecting the aromatic ring to the aliphatic chain and the carbon-carbon bond within the ethyl portion [2]. The primary rotation site occurs at the C(aromatic)-C(aliphatic) bond junction, which typically exhibits a rotational energy barrier of approximately 2-4 kilocalories per mole, consistent with alkyl-aromatic bond rotation patterns observed in similar phenolic compounds [3] [4]. The secondary rotation site within the chloroethyl chain demonstrates lower energy barriers of 1-3 kilocalories per mole, facilitating relatively free rotation around this bond [5].

Conformational analysis reveals that 3-(2-Chloroethyl)phenol preferentially adopts extended conformations to minimize non-bonded steric interactions between the phenolic ring and the chloroethyl substituent [5]. Unlike ortho-substituted phenolic compounds that experience significant steric hindrance and potential intramolecular interactions, the meta-positioned chloroethyl group experiences minimal steric interference with the hydroxyl functionality [6] [7]. This positioning results in lower conformational energy barriers compared to ortho-substituted analogs and allows for greater conformational flexibility of the side chain.

The electronic effects of the chlorine atom within the ethyl chain contribute to the overall molecular architecture through its electron-withdrawing properties, which influence the electron density distribution throughout the molecular framework [8]. The chloroethyl substituent adopts conformations that optimize electrostatic interactions while minimizing unfavorable steric contacts, with the extended conformation representing the most thermodynamically stable arrangement.

Conformational FeatureDescriptionEnergy Considerations
Rotatable BondsTwo rotatable bonds in the 2-chloroethyl side chainLow rotational barriers typical for alkyl chains
Primary Rotation SiteC(aromatic)-C(aliphatic) bondApproximately 2-4 kcal/mol rotation barrier
Secondary Rotation SiteC-C bond within chloroethyl chainApproximately 1-3 kcal/mol rotation barrier
Preferred ConformationExtended conformation to minimize steric clashesMost stable due to reduced non-bonded interactions
Steric Hindrance FactorMinimal steric interaction between phenol and chloroethylLower energy barrier compared to ortho-substituted phenols
Electronic EffectsChlorine electron-withdrawing effect on side chainInfluences electron density distribution

Computed Physicochemical Parameters

Partition Coefficients (LogP) and Solubility

The octanol-water partition coefficient of 3-(2-Chloroethyl)phenol, expressed as XLogP3, has been computationally determined to be 2.5 [2]. This value indicates moderate lipophilicity, positioning the compound between hydrophilic and highly lipophilic substances [9]. The LogP value reflects the balance between the hydrophilic contribution of the phenolic hydroxyl group and the lipophilic contributions from both the aromatic benzene ring and the chloroethyl substituent [9].

The partition coefficient provides crucial insights into the compound's distribution behavior in biphasic systems [9]. A LogP value of 2.5 suggests that in an octanol-water system, the compound exhibits a preference for the organic phase by a factor of approximately 316:1, indicating substantial but not extreme lipophilicity [9]. This moderate lipophilicity derives from the electron-withdrawing chlorine atom, which reduces the overall electron density of the ethyl chain while maintaining the hydrophilic character of the phenolic hydroxyl group.

Water solubility estimations based on the computed LogP value and molecular structural characteristics suggest moderate aqueous solubility in the range of 1-5 grams per liter [10] [11]. The phenolic hydroxyl group serves as the primary hydrophilic functionality, enhancing water solubility through hydrogen bonding interactions with water molecules [12] [8]. However, the chloroethyl substituent contributes to reduced water solubility compared to unsubstituted phenol, as the chlorinated alkyl chain introduces hydrophobic character to the molecular structure.

The solubility characteristics of 3-(2-Chloroethyl)phenol align with typical phenolic compounds bearing halogenated alkyl substituents, where the balance between hydrophilic and lipophilic functionalities determines the overall solubility profile [10] [13]. The meta-positioning of the chloroethyl group minimizes intramolecular interactions that might otherwise affect solubility behavior, allowing for predictable solubility patterns based on the individual contributions of functional groups.

Hydrogen Bonding Capacity and Polar Surface Area

The hydrogen bonding capacity of 3-(2-Chloroethyl)phenol is characterized by one hydrogen bond donor and one hydrogen bond acceptor, both associated with the phenolic hydroxyl functionality [2]. The topological polar surface area has been computed as 20.2 square angstroms, a value that reflects the contribution of the phenolic hydroxyl group to the overall molecular polarity [2] [14].

The phenolic hydroxyl group serves as the primary hydrogen bonding site, exhibiting both donor and acceptor capabilities [15] [12]. The hydrogen bond donor strength of phenolic compounds typically ranges between α₂ᴴ values of 0.58 to 0.69 for meta-substituted phenols, indicating moderate to strong hydrogen bond donor ability [15]. The chloroethyl substituent provides minimal direct hydrogen bonding capability, although the chlorine atom can function as a weak hydrogen bond acceptor through its lone pair electrons [16].

The polar surface area value of 20.2 square angstroms is consistent with monofunctional phenolic compounds and reflects the accessible surface area of polar atoms capable of hydrogen bonding interactions [17] [18]. This parameter is particularly relevant for understanding molecular interactions in biological and chemical systems, as it correlates with permeability and binding characteristics [17]. The relatively modest polar surface area indicates that the compound retains significant non-polar character despite the presence of the hydroxyl functionality.

Comparative analysis with similar phenolic compounds reveals that the chloroethyl substitution does not significantly alter the fundamental hydrogen bonding characteristics of the phenolic core [15] [12]. The meta-positioning ensures that electronic effects on the hydroxyl group remain moderate, preserving the typical hydrogen bonding behavior observed in substituted phenols while introducing the unique characteristics associated with the chlorinated ethyl chain.

Functional GroupHydrogen Bond Donor CapabilityHydrogen Bond Acceptor CapabilityNotes
Phenolic -OHYes (1 donor)Yes (1 acceptor)Primary hydrogen bonding site
Chloroethyl side chainNoWeak acceptor (Cl atom)Chlorine provides weak acceptor capability
Benzene ringNoπ-electron acceptor (weak)Aromatic π-electrons can participate in weak interactions

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The three positional isomers of chloroethylphenol exhibit distinct physicochemical properties that arise from the different electronic and steric effects associated with ortho, meta, and para substitution patterns [6] [19]. Systematic comparison reveals significant variations in molecular behavior, electronic characteristics, and intermolecular interactions among these isomers.

The ortho isomer (2-(2-chloroethyl)phenol, CAS 113962-85-9) demonstrates the strongest electronic effects due to the proximity of the chloroethyl substituent to the phenolic hydroxyl group [20] [7]. This positioning results in the most pronounced electron-withdrawing inductive effects and creates the potential for intramolecular interactions, including possible hydrogen bonding between the hydroxyl group and the chlorine atom [7] [21]. The ortho isomer exhibits the lowest computed LogP value of 2.17, indicating enhanced hydrophilicity compared to its positional isomers [20].

The meta isomer (3-(2-chloroethyl)phenol, CAS 168912-61-6) represents an intermediate case with moderate electronic effects and minimal steric interactions [1] [2]. The meta-positioning results in moderate inductive effects without significant resonance interactions, leading to a LogP value of 2.5 [2]. This isomer exhibits minimal intramolecular interactions and maintains the most predictable chemical behavior based on the independent contributions of the phenolic and chloroethyl functionalities.

The para isomer (4-(2-chloroethyl)phenol, CAS 28145-35-9) demonstrates the highest LogP value of 2.6, indicating the greatest lipophilicity among the three isomers [14] [22]. The para-positioning allows for optimal resonance interactions between the chloroethyl substituent and the phenolic ring system while minimizing steric hindrance [19]. This geometric arrangement facilitates strong electronic communication through the aromatic π-system.

Electronic effects analysis reveals that the ortho isomer experiences the strongest inductive effects due to the proximity of the substituent to the hydroxyl group, potentially leading to enhanced acidity of the phenolic proton [6] [7]. The meta isomer exhibits moderate electronic effects with minimal resonance interaction, while the para isomer demonstrates optimal conditions for both inductive and resonance effects [19] [23].

Steric considerations show that the ortho isomer experiences the highest degree of steric hindrance, which can influence conformational preferences and reaction pathways [24] [6]. Both meta and para isomers exhibit minimal steric interactions, allowing for greater conformational freedom and more predictable chemical behavior [2] [14].

PropertyOrtho IsomerMeta IsomerPara Isomer
Position of Substitutionortho to hydroxyl groupmeta to hydroxyl grouppara to hydroxyl group
CAS Number113962-85-9168912-61-628145-35-9
Molecular Weight (g/mol)156.61156.61156.61
XLogP32.172.52.6
Topological Polar Surface Area (Ų)20.220.220.2
Hydrogen Bond Donor Count111
Hydrogen Bond Acceptor Count111
Rotatable Bond Count222

The Blanc chloromethylation represents one of the most versatile and widely employed methods for introducing chloromethyl functionality into aromatic systems, including phenolic substrates such as 3-(2-chloroethyl)phenol [1] [2]. This electrophilic aromatic substitution reaction, first developed by Gustave Louis Blanc in 1923, proceeds through the reaction of aromatic compounds with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts [1] [3].

The mechanism of Blanc chloromethylation involves several key steps that demonstrate the fundamental principles of electrophilic aromatic substitution [3] [4]. Initially, formaldehyde undergoes protonation under acidic conditions, rendering the carbonyl carbon highly electrophilic [3]. The protonated formaldehyde species then reacts with the aromatic π-electrons through electrophilic attack, followed by rearomatization of the aromatic ring [2] [3]. The resulting benzyl alcohol intermediate is rapidly converted to the corresponding chloride under the prevailing reaction conditions [1] [3].

Alternative electrophilic species that may participate in the chloromethylation process include the chloromethyloxonium cation (ClH₂C–OH₂⁺) and the chlorocarbenium cation (ClCH₂⁺), both formed in the presence of zinc chloride catalyst [1]. These reactive intermediates account for the observed reactivity of moderately and strongly deactivated substrates that typically show limited response to conventional Friedel-Crafts conditions, including acetophenone, nitrobenzene, and para-chloronitrobenzene [1] [5].

For phenolic substrates, the electron-donating hydroxyl group significantly enhances the reactivity toward electrophilic substitution compared to unsubstituted benzene [6] [7]. The hydroxyl group facilitates electron delocalization into the aromatic ring system through resonance, increasing electron density particularly at the ortho and para positions [6] [7]. However, highly activated substrates such as phenols and anilines present challenges due to their propensity for uncontrolled further electrophilic attack, often leading to diarylmethane side product formation [1] [5].

Role of Lewis Acid Catalysts (ZnCl₂, ZnI₂)

Lewis acid catalysts play a crucial role in facilitating the Blanc chloromethylation by coordinating with the carbonyl oxygen of formaldehyde and enhancing its electrophilic character [8] [9]. Among the various Lewis acids employed, zinc chloride (ZnCl₂) and zinc iodide (ZnI₂) have emerged as particularly effective catalysts for chloromethylation reactions [10] [11] [12].

Zinc Chloride Catalysis

Zinc chloride represents the most commonly employed catalyst for Blanc chloromethylation reactions [1] [2] [12]. The catalyst operates by forming a complex with formaldehyde, creating a more electrophilic species that readily undergoes nucleophilic attack by the aromatic π-system [9]. Typical reaction conditions require zinc chloride loadings of 5-15 mol% relative to the aromatic substrate, with reaction temperatures ranging from 50-80°C [12] [9]. The mechanism involves initial coordination of ZnCl₂ to the formaldehyde carbonyl oxygen, followed by protonation under acidic conditions to generate the highly electrophilic intermediate [9].

Zinc Iodide Catalysis

Zinc iodide has demonstrated superior catalytic activity compared to zinc chloride, often requiring significantly lower catalyst loadings (1-5 mol%) and milder reaction conditions (25-60°C) [10] [11] [12]. The enhanced activity of ZnI₂ relative to other zinc halides (ZnCl₂, ZnBr₂) has been attributed to its greater Lewis acidity and improved coordination ability with carbonyl-containing substrates [10] [11]. Comparative studies have shown that ZnI₂ provides excellent reactivity in chloromethylation reactions using dimethoxymethane and chlorosulfonic acid, achieving conversion rates and selectivities superior to those obtained with traditional zinc chloride catalysis [10] [12].

Catalyst Comparison and Selection

The selection of appropriate Lewis acid catalyst depends on several factors including substrate reactivity, desired reaction conditions, and economic considerations [13] [12]. The table below summarizes the key characteristics of commonly employed Lewis acid catalysts:

Lewis Acid CatalystTypical Loading (mol%)Reaction Temperature (°C)AdvantagesDisadvantages
ZnCl₂5-1050-80Most common, well-established, moderate costHigher loading required, moisture sensitive
ZnI₂1-525-60High activity, lower loading required, milder conditionsHigher cost, limited availability
AlCl₃10-200-25High reactivity, suitable for deactivated substratesHighly corrosive, requires anhydrous conditions
SnCl₄5-150-40Good selectivity, moderate conditionsExpensive, toxic byproducts
BF₃·OEt₂10-25-20 to 25Low temperature capability, high selectivityRequires low temperatures, expensive

Byproduct Formation and Mitigation Strategies

Blanc chloromethylation reactions are invariably accompanied by the formation of various byproducts that can impact both reaction efficiency and product safety [1] [14] [15]. The most significant concern involves the generation of bis(chloromethyl) ether (BCME), a highly carcinogenic compound that poses serious health risks [14] [15] [16].

Bis(chloromethyl) Ether Formation

Bis(chloromethyl) ether formation occurs as an unavoidable side reaction when formaldehyde and hydrogen chloride are employed as chloromethylating agents [1] [14]. The compound forms through the reaction of formaldehyde with hydrogen chloride in the presence of water, typically yielding 0.1-2.0% of the total product mixture [14] [15]. BCME is classified as an OSHA-regulated occupational carcinogen and presents significant safety challenges for both laboratory and industrial applications [14] [16].

Additional Byproduct Categories

Several other byproduct classes commonly arise during chloromethylation processes [17] [15]:

ByproductFormation MechanismTypical Yield (%)Health/Safety ConcernsMitigation Strategy
Bis(chloromethyl) etherReaction of formaldehyde with HCl in presence of water0.1-2.0Highly carcinogenic, OSHA regulatedUse of CMME instead of formaldehyde/HCl, aqueous ammonia treatment
Diarylmethane derivativesFurther alkylation of primary chloromethylation product5-15Potentially mutagenic, environmental persistenceLower reaction temperature, controlled stoichiometry
Chloromethyl formateOxidation of chloromethyl intermediates1-3Respiratory irritant, corrosiveInert atmosphere, temperature control
Formaldehyde oligomersFormaldehyde condensation under acidic conditions2-8Low toxicity, process efficiency reductionOptimized formaldehyde concentration, pH control
Secondary chloromethylation productsOver-alkylation at multiple aromatic positions3-12Variable toxicity, reduced selectivityPrecise stoichiometry, reaction monitoring

Mitigation Strategies

Several approaches have been developed to minimize byproduct formation and enhance reaction selectivity [17] [15] [18]:

Process Optimization: Careful control of reaction parameters including temperature, pH, and reagent stoichiometry can significantly reduce unwanted side reactions [17]. Maintaining reaction temperatures below 80°C and employing precise formaldehyde-to-substrate ratios helps minimize secondary alkylation and oligomer formation [17].

Alternative Reagent Systems: The use of chloromethyl methyl ether (CMME) as an alternative to formaldehyde/hydrogen chloride systems substantially reduces BCME formation while maintaining good chloromethylation efficiency [19] [18]. In situ generation of CMME from dimethoxymethane and acetyl chloride provides particularly clean reaction profiles [18].

Enhanced Work-up Procedures: Implementation of aqueous ammonia treatments for destroying residual BCME, coupled with efficient extraction protocols, provides effective means for byproduct removal [15] [16]. Standard aqueous quench solutions can destroy chloromethyl ether species within 15 minutes of vigorous stirring [19].

Protective Group Strategies for Hydroxyl Functionality

The successful implementation of chloromethylation reactions on phenolic substrates requires careful consideration of hydroxyl group protection strategies, as the electron-donating nature of the phenolic hydroxyl can lead to uncontrolled multiple substitutions and complex product mixtures [20] [21]. Protective groups serve to temporarily mask the hydroxyl functionality, allowing for controlled regioselective chloromethylation while preventing unwanted side reactions [21] [22].

Rationale for Protection

Unprotected phenolic substrates present significant challenges in chloromethylation reactions due to several factors [20] [21]. The strongly activating nature of the hydroxyl group enhances reactivity toward electrophilic substitution, often resulting in multiple chloromethylation events and formation of complex product mixtures [20]. Additionally, the hydroxyl group can coordinate with Lewis acid catalysts, potentially reducing their effectiveness and altering reaction selectivity [21].

Selection Criteria for Protective Groups

The selection of appropriate protective groups for phenolic hydroxyl functionality in chloromethylation contexts requires consideration of several key factors [21] [22]:

  • Stability under Chloromethylation Conditions: The protecting group must remain intact under the acidic, Lewis acid-catalyzed conditions typical of chloromethylation reactions [21]
  • Ease of Installation and Removal: Both protection and deprotection steps should proceed under mild conditions with high efficiency [22]
  • Orthogonal Reactivity: The protective group should not interfere with the desired chloromethylation reaction while providing clean deprotection pathways [21]
  • Chemical and Thermal Stability: The protected substrate should be stable to chromatographic purification and reaction work-up procedures [22]

Commonly Employed Protective Groups

Protecting GroupInstallation ConditionsStability to ChloromethylationDeprotection ConditionsAdvantagesLimitations
Ethyl carbonateEthyl chloroformate, base, RT-50°CExcellentBase hydrolysis, 50-80°CHigh stability, clean deprotectionRequires heating for deprotection
Methoxymethyl (MOM)MOMCl, base, 0-25°CGoodAqueous acid, 60-80°CMild conditions, orthogonal protectionPotential MOM-Cl toxicity concerns
Tetrahydropyranyl (THP)DHP, acid catalyst, RTFairAqueous acid, RT-40°CMild installation, acid-labileAcid sensitivity, multiple stereoisomers
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, imidazole, RTGoodTBAF, THF, RTSelective protection, fluoride cleavageFluoride requirement, cost
Benzyl etherBnBr, base, 50-80°CExcellentPd/C, H₂ or BCl₃High stability, multiple cleavage methodsHarsh deprotection conditions
Acetyl esterAc₂O, pyridine, RTPoorBase or acid, RTSimple installation, low costLow stability to nucleophiles

Carbonate Protection Strategy

Carbonate protecting groups, particularly ethyl carbonate derivatives, have demonstrated exceptional stability under chloromethylation conditions while providing clean deprotection pathways [10] [23]. Installation typically involves treatment of the phenolic substrate with ethyl chloroformate in the presence of a suitable base such as triethylamine or pyridine [10]. The resulting carbonate ester exhibits high thermal and chemical stability, remaining intact throughout typical chloromethylation protocols [23].

Deprotection of carbonate protecting groups is readily achieved through base-catalyzed hydrolysis, typically employing aqueous sodium hydroxide or potassium carbonate at elevated temperatures (50-80°C) [23]. The hydrolysis proceeds through nucleophilic attack on the carbonyl carbon, followed by elimination of carbon dioxide and ethanol to regenerate the free phenol [23].

Silyl Ether Protection

Silyl protecting groups, particularly tert-butyldimethylsilyl (TBDMS) ethers, offer excellent selectivity for primary alcohols over phenolic hydroxyl groups under appropriate conditions [24]. However, their application in chloromethylation contexts requires careful consideration of reaction conditions, as silyl groups can be susceptible to acidic conditions and Lewis acid coordination [21].

Methoxymethyl (MOM) Protection

Methoxymethyl ethers provide a versatile protecting group option for phenolic substrates, offering good stability under mild chloromethylation conditions while enabling straightforward acid-catalyzed deprotection [25] [26]. Installation involves treatment with chloromethyl methyl ether (MOMCl) in the presence of a base, typically at temperatures ranging from 0-25°C [25]. The MOM group demonstrates orthogonal reactivity patterns, allowing for selective manipulation of other functional groups while the phenol remains protected [25].

Alternative Routes via Chloromethyl Methyl Ether (MOMCl)

Chloromethyl methyl ether (CMME or MOMCl) has emerged as a superior alternative to traditional formaldehyde/hydrogen chloride systems for chloromethylation reactions, offering enhanced safety profiles, improved selectivity, and reduced byproduct formation [19] [18]. The use of MOMCl-based protocols has particular relevance for the synthesis of 3-(2-chloroethyl)phenol and related phenolic derivatives [19] [27].

Advantages of MOMCl-Based Systems

The employment of chloromethyl methyl ether as a chloromethylating agent offers several distinct advantages over conventional Blanc chloromethylation protocols [19] [18]:

  • Reduced BCME Formation: MOMCl-based systems generate significantly lower quantities of bis(chloromethyl) ether, addressing the primary safety concern associated with traditional chloromethylation [19]
  • Enhanced Selectivity: The use of MOMCl typically provides improved regioselectivity and reduced formation of multiply substituted products [18]
  • Milder Reaction Conditions: MOMCl protocols often operate under less stringent temperature and pH conditions compared to formaldehyde/HCl systems [18]
  • Simplified Work-up: The byproducts of MOMCl-based reactions are generally more easily separated and less problematic than those from traditional methods [19]

Synthesis and Handling of MOMCl

Chloromethyl methyl ether can be prepared through several synthetic routes, with in situ generation methods offering particular advantages for safety and convenience [18] [27]. The most widely employed approach involves the zinc-catalyzed reaction between acetals and acid halides, providing high-purity MOMCl solutions suitable for direct use [18].

A particularly effective method utilizes the reaction between dimethoxymethane and acetyl chloride in the presence of catalytic zinc salts [18]. This procedure yields methyl acetate solutions of chloromethyl methyl ether with excellent purity and minimal bis(chloromethyl) ether contamination [18]. The reaction typically proceeds at temperatures between 0-25°C with zinc iodide loadings of 0.01 mol%, reaching completion within 1-4 hours [18].

Alternative MOMCl Generation Methods

MethodReagentsTemperature (°C)Reaction Time (h)Yield (%)SelectivityBCME Formation
Direct MOMCl/Lewis acidMOMCl, ZnCl₂, substrate0-402-870-90GoodMinimal
In situ MOMCl generationCH₃OCH₂Cl generated in situ25-604-1260-85ModerateLow
Dimethoxymethane/AcCl(MeO)₂CH₂, AcCl, catalyst0-251-475-95ExcellentVery low
Paraformaldehyde/HCl/MeOH(CH₂O)ₙ, HCl, MeOH0-506-2450-75FairModerate
Zinc iodide catalyzedZnI₂, DMM, ClSO₃H5-251-380-95ExcellentMinimal

Zinc Iodide-Catalyzed Protocols

Recent developments in MOMCl-based chloromethylation have highlighted the exceptional effectiveness of zinc iodide as a catalyst for these transformations [10] [12]. The combination of zinc iodide with dimethoxymethane and chlorosulfonic acid provides a particularly efficient system for chloromethylation of aromatic substrates including phenolic compounds [10].

This protocol operates through in situ generation of methyl chloromethyl ether from the reaction of dimethoxymethane with chlorosulfonic acid, followed by zinc iodide-promoted formation of the chloromethyl cation [10]. The resulting electrophilic species undergoes efficient substitution with aromatic substrates to yield chloromethylated products in excellent yields and selectivities [10].

Reaction Parameters and Optimization

The optimization of MOMCl-based chloromethylation requires careful attention to several key parameters [18] [27]:

ParameterBlanc ChloromethylationMOMCl RouteProtected Phenol Route
Substrate concentration (M)0.1-0.50.2-0.80.1-0.3
Catalyst loading (mol%)5-15 (ZnCl₂)1-5 (ZnI₂)10-20 (ZnCl₂)
Temperature (°C)50-8025-6040-70
Reaction time (h)4-122-66-16
Solvent systemCH₂Cl₂/AcOHCH₂Cl₂DCE/AcOH
pH range1-34-62-4
AtmosphereHCl gas flowInert (N₂)HCl gas flow
Work-up methodAqueous extractionColumn chromatographySequential extraction

Safety Considerations and Best Practices

While MOMCl-based systems offer improved safety profiles compared to traditional chloromethylation methods, appropriate safety precautions remain essential [19] [16]. Chloromethyl methyl ether is classified as a known human carcinogen, requiring proper handling procedures including adequate ventilation, personal protective equipment, and appropriate waste disposal methods [19] [16].

Effective strategies for minimizing exposure include the use of in situ generation methods that avoid isolation of MOMCl, implementation of efficient quenching procedures using aqueous solutions, and employment of sealed reaction systems that prevent vapor release [19]. Standard aqueous work-up procedures effectively destroy residual MOMCl within 15 minutes of vigorous agitation [19].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.0341926 g/mol

Monoisotopic Mass

156.0341926 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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